molecular formula C15H18N4S2 B13358818 3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358818
M. Wt: 318.5 g/mol
InChI Key: GZMRWRTTZUENJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-4H-[1,2,4]triazole with aromatic carboxylic acids in the presence of dehydrating agents . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N4S2

Molecular Weight

318.5 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(3-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4S2/c1-2-20-11-13-16-17-15-19(13)18-14(21-15)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3

InChI Key

GZMRWRTTZUENJS-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.